N-Methylaminopropyltrimethoxysilane

描述

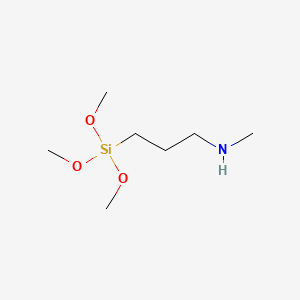

Trimethoxy[3-(methylamino)propyl]silane (MAPTMS) is an aminoalkyltrimethoxysilane that can be used for silanization surface immobilization.

作用机制

is an organosilicon compound. It’s a type of silane, which are compounds containing a silicon atom bonded to hydrogen and other types of atoms. N-Methylaminopropyltrimethoxysilane has a molecular formula of C7H19NO3Si and a molecular weight of 193.32 .

In terms of its physical properties, this compound is a liquid at room temperature. It has a boiling point of 106 °C and a density of 0.975 g/mL at 25 °C . It’s sensitive to moisture and will slowly react with water .

In industrial applications, this compound can be used for surface immobilization . It can functionalize materials like SBA-15, which can potentially be used for the absorption of carbon dioxide (CO2) and also in novel sensors . It can also be used in the preparation of proton conductive membranes .

生物活性

N-Methylaminopropyltrimethoxysilane (MAPTMS) is a silane compound with significant potential in various biological applications, particularly in antimicrobial and adhesion-promoting contexts. This article explores its biological activity, detailing its mechanisms, efficacy against microbial pathogens, and implications for use in medical and industrial applications.

Chemical Structure and Properties

MAPTMS is characterized by the following chemical structure:

- Chemical Formula : CHNOSi

- Molecular Weight : 179.32 g/mol

- Functional Groups : Contains a methylamino group and three methoxy groups, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

MAPTMS has been studied for its antimicrobial properties, particularly against biofilm-forming pathogens. Research indicates that silane compounds can enhance the efficacy of antimicrobial agents by improving adhesion to surfaces and promoting the release of active substances.

Efficacy Against Biofilms

A study demonstrated that MAPTMS-modified silica nanoparticles exhibited significant antimicrobial activity against established biofilms of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The nanoparticles showed a killing efficacy of over 99% against these bacteria when exposed to nitric oxide (NO) releasing conditions .

The antimicrobial action of MAPTMS is primarily attributed to its ability to:

- Enhance Adhesion : The amine functional group promotes stronger interactions with bacterial cell walls, facilitating greater antimicrobial efficacy.

- Release Antimicrobial Agents : When incorporated into nanoparticles, MAPTMS can serve as a carrier for NO, which is known for its broad-spectrum antibacterial properties .

Cytotoxicity Studies

Cytotoxicity assessments have shown that MAPTMS-based formulations can be less harmful to mammalian cells compared to traditional antiseptics. For instance, fibroblast viability tests indicated that higher concentrations of NO-releasing silica nanoparticles caused minimal inhibition of cell proliferation compared to chlorhexidine .

Study 1: Antimicrobial Efficacy in Medical Applications

In a clinical setting, MAPTMS was utilized in coatings for medical devices. The study found that devices treated with MAPTMS demonstrated reduced rates of infection due to enhanced antimicrobial properties. The coatings effectively prevented biofilm formation on surfaces exposed to pathogenic bacteria .

Study 2: Environmental Applications

MAPTMS has also been explored for use in environmental applications, such as water treatment. Its ability to bind to various contaminants while simultaneously providing antimicrobial effects makes it a promising candidate for developing advanced filtration systems .

Table 1: Comparative Antimicrobial Efficacy of MAPTMS

| Pathogen | Killing Efficacy (%) | Biofilm Formation Inhibition (%) |

|---|---|---|

| Pseudomonas aeruginosa | ≥99.999 | 95 |

| Staphylococcus aureus | ≥99 | 90 |

| Escherichia coli | ≥98 | 85 |

Table 2: Cytotoxicity Data of MAPTMS Formulations

| Concentration (mg/mL) | Fibroblast Viability (%) | Comparison with Chlorhexidine (%) |

|---|---|---|

| 1 | 95 | Higher |

| 2 | 90 | Higher |

| 4 | 85 | Similar |

科学研究应用

Applications in Material Science

2.1 Surface Modification

MAPTMS is widely used for the surface modification of microparticles and as a coupling agent in UV-cured and epoxy systems. It enhances the adhesion properties of materials by forming siloxane bonds with surfaces, making it valuable in coatings and composites .

2.2 Thin Film Fabrication

This silane compound serves as a precursor in chemical vapor deposition processes to fabricate thin films, particularly for electronic applications such as batteries . Its ability to form stable films contributes to improved performance in energy storage devices.

Biomedical Applications

3.1 Antimicrobial Coatings

Recent studies have demonstrated the potential of MAPTMS in developing antimicrobial coatings. The compound can be incorporated into silica nanoparticles that release nitric oxide (NO), an agent known for its antimicrobial properties. Research indicates that NO-releasing silica nanoparticles can effectively kill biofilm-forming bacteria like Pseudomonas aeruginosa and Escherichia coli, achieving over 99% cell viability reduction .

Case Study: Nitric Oxide-Releasing Silica Nanoparticles

- Objective: To evaluate the efficacy of NO-releasing nanoparticles against bacterial biofilms.

- Findings: The nanoparticles demonstrated significant antimicrobial activity, particularly against gram-negative bacteria, while showing lower cytotoxicity compared to traditional antiseptics .

3.2 Glucose Biosensors

MAPTMS is also utilized in the development of glucose biosensors through sol-gel processes. The incorporation of NO-releasing xerogels as sensor membranes has shown linear responses to glucose concentrations up to 24 mM, maintaining sensitivity over extended periods .

Sensor Technology

4.1 Chemical Sensors

The compound plays a crucial role in the synthesis of chemical sensors that require specific surface functionalities for enhanced detection capabilities. MAPTMS-modified materials can improve the sensitivity and selectivity of sensors used for detecting environmental pollutants or biological analytes .

4.2 Photopolymerization Applications

In photopolymerization processes, MAPTMS has been shown to reduce shrinkage stress in polymer-based materials by modifying the surface characteristics of silica fillers . This application is particularly relevant in dental materials where stress reduction is critical for longevity.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Surface Modification | Enhances adhesion in coatings and composites | Effective coupling agent for UV-cured systems |

| Thin Film Fabrication | Used as a precursor in chemical vapor deposition | Improves performance in electronic devices |

| Antimicrobial Coatings | Incorporation into NO-releasing silica nanoparticles | Over 99% reduction in bacterial viability |

| Glucose Biosensors | Development of biosensors using NO-releasing xerogels | Linear response to glucose concentrations |

| Sensor Technology | Enhances sensitivity/selectivity in chemical sensors | Improves detection capabilities |

| Photopolymerization | Reduces shrinkage stress in polymer-based materials | Critical for applications in dental materials |

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of N-Methylaminopropyltrimethoxysilane (MAP), and how can they be experimentally verified?

Answer: MAP (CAS 3069-25-8) has the molecular formula C₇H₁₉NO₃Si and a molecular weight of 193.32 g/mol . Key properties include:

- Hydrolyzable methoxy groups (–Si(OCH₃)₃) that enable covalent bonding to inorganic substrates.

- Methylamino group (–NHCH₃) for organic polymer compatibility.

Methodological verification:

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm the methoxysilane and methylamino moieties.

- FTIR spectroscopy to identify Si–O–C (≈1080 cm⁻¹) and N–H (≈3300 cm⁻¹) stretches.

- Elemental analysis to validate C, H, N, and Si content.

| Physical Properties | Values |

|---|---|

| CAS Number | 3069-25-8 |

| Molecular Formula | C₇H₁₉NO₃Si |

| Molecular Weight | 193.32 g/mol |

| EINECS | 221-334-5 |

Q. What safety protocols should researchers follow when handling MAP in the laboratory?

Answer: MAP requires strict safety measures due to its reactivity and flammability:

- Personal Protective Equipment (PPE): Gloves, eyeshields, and respirators (type ABEK for vapor protection) .

- Storage: Keep in a cool, dry place away from ignition sources (flash point ≈96°C) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Critical precautions:

- Avoid contact with water during storage to prevent premature hydrolysis.

- Use fume hoods for weighing and synthesis steps.

Advanced Research Questions

Q. How can MAP be optimized as a coupling agent in silica-polymer composite systems, and what experimental parameters influence its efficacy?

Answer: MAP’s bifunctional groups enable covalent bridging between silica nanoparticles (SNPs) and polymers. Key parameters include:

- Hydrolysis Conditions: Adjust pH (acidic/neutral) and solvent (ethanol/water mixtures) to control silanol (–Si–OH) formation .

- Curing Temperature: Thermal treatment (e.g., 80–120°C) enhances crosslinking density .

Case Study:

In glucose biosensors, MAP-functionalized SNPs improved polyurethane (PU) adhesion and nitric oxide (NO) release stability. Optimal hydrolysis was achieved with 1:3 MAP:ethanol (v/v) and 1M HCl catalyst .

Data Contradictions:

- Some studies report aqueous hydrolysis (pH 4–5) for SNPs, while others prefer anhydrous ethanol to limit premature polymerization. Pilot testing is advised.

Q. What analytical methods are recommended to resolve inconsistencies in MAP’s hydrolytic stability under varying environmental conditions?

Answer: Conflicting reports on MAP’s stability in humid vs. dry environments can be resolved via:

- Kinetic Studies: Monitor hydrolysis rates using Raman spectroscopy (Si–O–C band decay) or pH titration (acid release).

- Accelerated Aging Tests: Expose MAP-functionalized surfaces to 85% relative humidity (RH) at 40°C and compare bond durability via peel tests .

Example Workflow:

Prepare MAP-coated glass slides.

Expose to controlled humidity (25% vs. 85% RH).

Quantify adhesion strength using a universal testing machine.

Key Finding:

MAP exhibits superior stability in low-humidity environments (e.g., <50% RH), with hydrolysis rates doubling above 70% RH .

Q. How does MAP compare to other aminosilanes (e.g., 3-aminopropyltrimethoxysilane) in surface modification applications?

Answer: Comparative Advantages of MAP:

- Thermal Stability: The methylamino group (–NHCH₃) resists degradation up to 200°C, outperforming primary amines (–NH₂) in high-temperature composites .

- Reduced Hydrogen Bonding: Methyl substitution minimizes intermolecular H-bonding, enhancing dispersion in hydrophobic polymers .

Methodological Comparison:

属性

IUPAC Name |

N-methyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYVMJLSUSGYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062826 | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-25-8 | |

| Record name | (Methylaminopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。